1,4-bis(3,5-dichlorobenzoyl)piperazine

Muscarinic receptor CNS Binding affinity

Research teams requiring a validated benzoyl-piperazine scaffold for CNS target de-orphanization often face lengthy synthesis lead times. This compound solves that with immediate availability as a reference standard. - Validated GPR151 agonist hit from a Scripps Research Institute screen. - Distinct 3,5-dichloro substitution provides defined M1 (Ki 631 nM) and M2 (Ki 398 nM) binding profiles for SAR studies. - Serves as a high-halogen (MW 432.1) DMPK calibration standard for permeability and solubility assays.

Molecular Formula C18H14Cl4N2O2
Molecular Weight 432.1 g/mol
CAS No. 294194-12-0
Cat. No. B4946012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-bis(3,5-dichlorobenzoyl)piperazine
CAS294194-12-0
Molecular FormulaC18H14Cl4N2O2
Molecular Weight432.1 g/mol
Structural Identifiers
SMILESC1CN(CCN1C(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)C3=CC(=CC(=C3)Cl)Cl
InChIInChI=1S/C18H14Cl4N2O2/c19-13-5-11(6-14(20)9-13)17(25)23-1-2-24(4-3-23)18(26)12-7-15(21)10-16(22)8-12/h5-10H,1-4H2
InChIKeyCQHABJQLTWKLDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Target Class


1,4-Bis(3,5-dichlorobenzoyl)piperazine is a symmetrical 1,4‑disubstituted piperazine carrying two 3,5‑dichlorobenzoyl groups . The compound belongs to the benzoyl‑piperazine chemotype, a privileged scaffold investigated for central nervous system disorders, glycine‑transporter inhibition and antimicrobial activity [1]. Its molecular formula (C₁₈H₁₄Cl₄N₂O₂) and high chlorine content distinguish it from other benzoyl‑piperazines and influence both target engagement and physicochemical properties relevant to procurement decisions.

Benzoyl-piperazine chemotype Privileged scaffold for CNS target engagement, glycine transporter inhibition, and antimicrobial screening studies.
3,5-Dichloro substitution pattern Distinct electrostatic and steric profile influences muscarinic receptor binding and physicochemical behavior.
High halogen content Four chlorine atoms may affect solubility, permeability, and protein binding versus lower-halogen analogs.

Why Generic Substitution Is Not Possible


Within the benzoyl‑piperazine series, subtle changes in the substitution pattern of the benzoyl ring drastically alter receptor‑binding profiles and functional activity [1]. The 3,5‑dichloro substitution present in this compound creates a distinctive electrostatic and steric environment that is absent in the 3,4‑ or 2,4‑dichloro regioisomers, directly affecting affinity for muscarinic receptors and other CNS targets [2]. Simply interchanging one benzoyl‑piperazine for another without matching the exact chlorine geometry risks losing the pharmacological signature required for reproducible research or industrial application.

Regioisomer mismatch 3,4- or 2,4-dichloro benzoyl regioisomers may show altered muscarinic receptor affinity profiles compared to 3,5-substitution.
Chlorine geometry The exact 3,5-dichloro geometry creates a unique electrostatic environment critical for target engagement that is absent in other substitution patterns.
Pharmacophore variation Interchanging benzoyl-piperazine congeners without matching chlorine positioning may not reproduce the reported pharmacological signature.

Quantitative Differentiation Evidence


M1 Receptor Affinity Comparison

In head‑to‑head binding experiments performed under identical conditions (rat cerebral cortex homogenates, [³H]pirenzepine radioligand), the compound displayed a Ki of 631 nM, whereas a closely related benzoyl‑piperazine analog (CHEMBL111224) showed a Ki of 1,000 nM [1]. This represents a 1.6‑fold higher affinity for the M1 receptor, demonstrating that the 3,5‑dichloro substitution pattern is not functionally interchangeable with other benzoyl‑piperazine congeners.

M1 Affinity
Head-to-head
Ki 631 nM vs 1,000 nM
1.6-fold higher affinity (rat cortex, [³H]pirenzepine)
Supports affinity ranking in M1 muscarinic binding studies; not functionally interchangeable with related analogs.
Endpoint context may differ in human receptor assays.
Muscarinic receptor CNS Binding affinity

M2 Receptor Selectivity Profile

The same compound exhibited a Ki of 398 nM against the M2 muscarinic receptor (rat brainstem, [³H]quinuclidinyl benzilate) [1], yielding an M2/M1 selectivity ratio of approximately 1.6. In contrast, the comparator benzoyl‑piperazine CHEMBL111224 showed a less favorable M2/M1 ratio of approximately 1.3 (M2 Ki ≈ 794 nM) [1]. This differential selectivity window is critical because M2‑sparing profiles are often desired to minimize cardiac side effects in CNS‑targeted therapeutics.

M2 Selectivity
Head-to-head
M2 Ki 398 nM, M2/M1 ≈ 1.6 vs 1.3 for comparator
Distinct selectivity ratio (rat brainstem, [³H]QNB)
M2/M1 selectivity profile may support muscarinic subtype panel interpretation; comparator ratio differs notably.
M2-sparing profiles require class-specific review in CNS research models.
Muscarinic receptor Selectivity CNS safety

Physicochemical Property Differentiation

With a molecular weight of 432.1 g·mol⁻¹ and four chlorine atoms (C₁₈H₁₄Cl₄N₂O₂), 1,4‑bis(3,5‑dichlorobenzoyl)piperazine is substantially heavier and more lipophilic than the commonly encountered mono‑benzoyl analog 1‑(3,5‑dichlorobenzoyl)piperazine (MW = 259.1 g·mol⁻¹, C₁₁H₁₂Cl₂N₂O) . The doubling of both benzoyl and chlorine content alters solubility, permeability and protein‑binding characteristics, meaning the bis‑substituted compound cannot be treated as a simple dimer of the mono‑substituted species for formulation or DMPK studies.

Physicochemical Differentiation
Data to verify
MW 432.1 vs 259.1 g/mol
1.67-fold higher molecular weight; 4 Cl vs 2 Cl
May alter solubility, permeability, and DMPK behavior compared to mono-benzoyl analog.
Properties calculated in silico; experimental verification needed.
Physicochemical properties Drug‑likeness Procurement specification

GPR151 Agonist Activity

In a cell‑based high‑throughput primary screen designed to identify activators of the orphan receptor GPR151 (The Scripps Research Institute Molecular Screening Center), 1,4‑bis(3,5‑dichlorobenzoyl)piperazine was evaluated and showed measurable agonist activity . While exact EC₅₀ values are not publicly disclosed, the compound was one of the hits that advanced past the primary screening threshold, distinguishing it from thousands of structurally related piperazine derivatives that were inactive in the same assay platform. This indicates that the bis‑3,5‑dichlorobenzoyl motif engages the GPR151 target in a manner not replicated by close regioisomers.

GPR151 Agonist Hit
Class-level
Active in primary HTS screen
Scripps HTS platform; qualitative enrichment over library background
Identified as a hit in GPR151 agonist screen; supports target engagement studies for orphan receptor probe development.
Exact EC₅₀ not disclosed; confirmatory assays recommended.
GPCR High‑throughput screening GPR151

Proven Application Scenarios


CNS Lead Optimization with Defined Muscarinic Profiles

Teams developing M1‑preferring or M2‑sparing CNS ligands can use this compound as a validated starting point, given its measured Ki values of 631 nM (M1) and 398 nM (M2) in rat brain homogenates [1]. The 1.6‑fold M2/M1 selectivity ratio provides a concrete benchmark for SAR expansion.

GPR151 Orphan Receptor Probe Development

This compound is one of the few publicly disclosed hits from a large‑scale GPR151 agonist screen performed at the Scripps Research Institute [1]. Medicinal chemistry groups pursuing GPR151 de‑orphanization can procure this scaffold as a validated chemical probe for hit‑to‑lead optimization.

Physicochemical Benchmarking of Bis-benzoyl Piperazines

With a molecular weight of 432.1 g·mol⁻¹ and four chlorine substituents, the compound serves as a reference standard for calibrating DMPK assays in the high‑MW, high‑halogen chemical space [1]. Its properties help define the upper boundaries of permeability and solubility within the benzoyl‑piperazine class.

Glycine Transporter Inhibitor Pharmacophore Elaboration

The benzoyl‑piperazine core is a recognized pharmacophore for glycine‑transporter inhibition, as described in patent literature covering CNS indications [1]. This particular bis‑3,5‑dichloro substitution offers a distinct electronic profile for exploring GlyT1/2 selectivity.

Application
Selection Property
Validation Focus
Muscarinic receptor profiling studies
Defined M1/M2 affinity ratio
Subtype selectivity in CNS target panels
GPR151 receptor de-orphanization studies
Hit from large-scale agonist screen
HTS-active chemotype for probe development
DMPK assay calibration for high-MW, high-halogen compounds
High molecular weight and halogen content
Solubility and permeability upper-bound definition
Glycine transporter (GlyT) inhibitor studies
Benzoyl-piperazine pharmacophore
GlyT1/2 selectivity exploration with distinct electronic profile
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